molecular formula C21H25N3O2 B7185145 N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide

N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide

Cat. No.: B7185145
M. Wt: 351.4 g/mol
InChI Key: XSGWFLFUHHEPSU-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-6-3-4-7-18(16)14-23(2)20(25)19-8-5-13-24(15-19)21(26)17-9-11-22-12-10-17/h3-4,6-7,9-12,19H,5,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGWFLFUHHEPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(=O)C2CCCN(C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Pyridine Moiety: The pyridine-4-carbonyl group is introduced via a coupling reaction, often using reagents such as pyridine-4-carboxylic acid and coupling agents like EDCI or DCC.

    N-Methylation and N-[(2-methylphenyl)methyl] Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-pyridone
  • N-Methyl-4-piperidone
  • N-Methyl-2-piperidone

Uniqueness

N-methyl-N-[(2-methylphenyl)methyl]-1-(pyridine-4-carbonyl)piperidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

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